molecular formula C21H40O3 B14717599 Methyl 14-oxoicosanoate CAS No. 10411-44-6

Methyl 14-oxoicosanoate

Cat. No.: B14717599
CAS No.: 10411-44-6
M. Wt: 340.5 g/mol
InChI Key: ZNMCAAXUXSFINQ-UHFFFAOYSA-N
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Description

Methyl 14-oxoicosanoate is an organic compound with the molecular formula C21H40O3. It is a methyl ester derivative of 14-oxoicosanoic acid. This compound is known for its unique chemical structure, which includes a long carbon chain with a ketone functional group at the 14th position. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 14-oxoicosanoate can be synthesized through several methods. One common approach involves the esterification of 14-oxoicosanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can enhance the reaction rate and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions: Methyl 14-oxoicosanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 14-oxoicosanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 14-oxoicosanoate involves its interaction with specific molecular targets and pathways. The ketone group can participate in various biochemical reactions, influencing cellular processes. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and microbial growth. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in modulating oxidative stress and immune responses .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific functional groups and long carbon chain, which confer distinct chemical and biological properties. Its ketone group at the 14th position allows for diverse chemical reactions, making it a valuable compound in synthetic chemistry and research .

Properties

CAS No.

10411-44-6

Molecular Formula

C21H40O3

Molecular Weight

340.5 g/mol

IUPAC Name

methyl 14-oxoicosanoate

InChI

InChI=1S/C21H40O3/c1-3-4-5-14-17-20(22)18-15-12-10-8-6-7-9-11-13-16-19-21(23)24-2/h3-19H2,1-2H3

InChI Key

ZNMCAAXUXSFINQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)CCCCCCCCCCCCC(=O)OC

Origin of Product

United States

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